molecular formula C8H5FO2 B1599678 5-Fluoro-7-hydroxybenzofuran CAS No. 246029-02-7

5-Fluoro-7-hydroxybenzofuran

Cat. No. B1599678
CAS RN: 246029-02-7
M. Wt: 152.12 g/mol
InChI Key: WUXXSCOCIVMVEM-UHFFFAOYSA-N
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Description

5-Fluoro-7-hydroxybenzofuran is a chemical compound with the molecular formula C8H5FO2 . It is a fluorinated derivative of hydroxybenzofuran .


Synthesis Analysis

The synthesis of hydroxybenzofuran derivatives has been reported in several studies . One approach involves the addition of 2-lithiated O-protected derivatives to transient 1-pyrroline . Another method involves the formylation of esters of 5-hydroxy-1-benzofuran-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-7-hydroxybenzofuran consists of a benzofuran backbone with a fluorine atom at the 5-position and a hydroxy group at the 7-position .


Chemical Reactions Analysis

The formylation of esters of 5-hydroxy-1-benzofuran-3-carboxylic acid has been studied . The interaction of the synthesized aldehydes with esters of β-keto acids and hetarylacetonitriles gave furo [3,2- f ]coumarin-1-carboxylic acids derivatives .


Physical And Chemical Properties Analysis

5-Fluoro-7-hydroxybenzofuran has a molecular weight of 152.12 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Future Directions

Future research could focus on the synthesis of isopseudopsoralen derivatives containing 2-R-3-alkoxycarbonyl-5-hydroxybenzofuran units . Additionally, there is an increasing interest in targeting non-coding transcripts in various kinds of cancers that are treated by similar fluorinated compounds .

properties

IUPAC Name

5-fluoro-1-benzofuran-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXXSCOCIVMVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467170
Record name 5-Fluoro-7-hydroxybenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

246029-02-7
Record name 5-Fluoro-7-hydroxybenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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